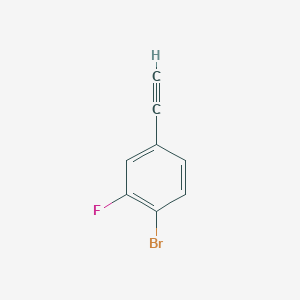

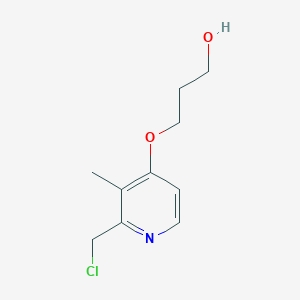

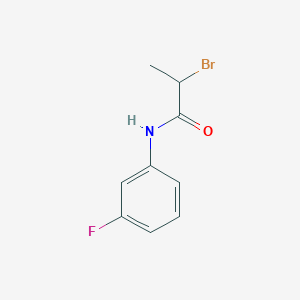

2-溴-N-(1-羟基-2-甲基丙烷-2-基)-2-甲基丙酰胺

描述

The compound "2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide" is a brominated amide with potential relevance in various chemical reactions and biological activities. The structure of this compound suggests it may be involved in substitution reactions and could be synthesized through the interaction of bromopropanamides with other chemical entities.

Synthesis Analysis

The synthesis of brominated compounds, such as 2-bromoamides, is a topic of interest due to their versatility in chemical reactions. For instance, 2-bromopropane has been shown to form DNA adducts in vitro, which could elucidate the molecular mechanism of its immunosuppressive effects . Additionally, 2-bromoamides are known for their ability to undergo substitution reactions with various nucleophiles, leading to the synthesis of compounds with biological interest . These reactions can be influenced by factors such as the presence of a catalyst, as seen in the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides .

Molecular Structure Analysis

The molecular structure of bromoamides and their derivatives can be characterized using various spectroscopic and analytical techniques. For example, the N7-Guanine adduct of 2-bromopropane was characterized using UV, 1H-NMR, 13C-NMR, COSY, and mass spectrometry . Similarly, the X-ray structure, Hirshfeld surface analysis, and DFT calculations have been employed to understand the intermolecular interactions in antipyrine-like derivatives, which could provide insights into the structural aspects of related bromoamides .

Chemical Reactions Analysis

Bromoamides participate in a range of chemical reactions. They can react with conjugated bases of β-dicarbonyl compounds to form heterocyclic compounds , and with β-enaminones to yield oxazolidinones and spiro-oxazolidinone derivatives . The base-promoted reactions of bromoamides with lactams can also lead to the formation of spiro-oxazolidinones, which exhibit interesting solvolytic behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoamides are influenced by their molecular structure. The presence of bromine in these compounds allows for techniques like cyclic voltammetry and electroreduction to be used in their analysis . The reactivity of bromoamides with various nucleophiles can lead to the synthesis of a wide array of compounds, including aminoamides, alkoxyamides, and depsipeptides . However, the antimicrobial activity of related compounds, such as 2-chloro(bromo)-(2-methyl)-3-arylpropionamides, has been reported to be low .

科学研究应用

合成与溶剂分解行为

- 化学合成:2-溴-2-甲基丙酰胺的碱促进反应导致螺-恶唑烷酮的形成。这些化合物在酸性条件下水解,产生 ω-氨基酯酰胺。这条合成途径证明了 2-溴-2-甲基丙酰胺的化学多功能性 (Scrimin 等人,1988 年)。

构象分析和振动光谱

- 电子性质和振动模式耦合:对类似于扑热息痛的结构(特别是 2-溴-N-(2-羟基-5-甲基苯基)-2-甲基丙酰胺)的电子性质和振动模式耦合进行的实验和量子化学研究揭示了对其分子行为的见解。该研究突出了 E/Z 立体异构体之间的能量差异以及不同基团位置的影响 (Viana 等人,2017 年)。

碱促进反应

- 恶唑烷酮和环己烷螺-恶唑烷酮的形成:β-烯胺酮与 N-烷基-2-溴-2-甲基丙酰胺的反应导致恶唑烷-4-酮和螺-恶唑烷酮衍生物的形成。这展示了有机合成中的另一个应用以及产生多种分子结构的潜力 (Veronese 等人,1984 年)。

氨基苯乙酮的合成

- 药物合成:4-氨基苯乙酮是一种具有潜在药用价值的化合物,可以由 4-羟基苯乙酮和 2-溴-2-甲基丙酰胺合成。这证明了该化合物在创建药理活性分子中的用途 (Chun,2013 年)。

抗组胺活性

- 药物开发中的生物活性:2-甲基丙酰胺的衍生物已被研究其抗组胺和其他生物活性,表明 2-溴-2-甲基丙酰胺在开发新治疗剂中的潜在用途 (Arayne 等人,2017 年)。

丙酮酸脱氢酶激酶抑制剂

- 潜在治疗应用:(R)-三氟-2-羟基-2-甲基丙酸的苯胺,包括 2-溴-2-甲基丙酰胺的衍生物,已被优化为丙酮酸脱氢酶激酶 (PDHK) 的抑制剂。这表明它们在治疗应用中的潜在用途,特别是在涉及血乳酸盐不当升高的疾病中 (Bebernitz 等人,2000 年)。

安全和危害

The compound has been labeled with an exclamation mark pictogram, indicating that it may be a hazard. The hazard statement is H302, which means it may be harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

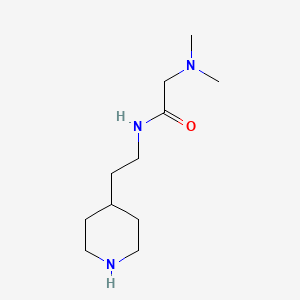

IUPAC Name |

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-7(2,5-11)10-6(12)8(3,4)9/h11H,5H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCDYEZZYNHXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C(C)(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)

![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)